6-Iodo-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC3286275
Molecular Formula: C9H10IN
Molecular Weight: 259.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10IN |
---|---|
Molecular Weight | 259.09 g/mol |
IUPAC Name | 6-iodo-1,2,3,4-tetrahydroisoquinoline |
Standard InChI | InChI=1S/C9H10IN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 |
Standard InChI Key | SNDQNGCYGQWMEN-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC2=C1C=C(C=C2)I |
Introduction
Structural Characteristics and Properties
Chemical Structure and Classification
6-Iodo-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline family, characterized by a partially saturated isoquinoline system where the pyridine ring has been fully reduced. The compound features an iodine atom specifically at position 6 of the aromatic ring portion of the tetrahydroisoquinoline structure. This positioning creates a unique electronic distribution that influences its chemical behavior and potential applications in various reactions.
The basic tetrahydroisoquinoline structure consists of a nitrogen-containing heterocyclic compound with a fused ring system. As evidenced by similar compounds, the aromatic ring of tetrahydroisoquinoline compounds may be unsubstituted or substituted with halogens (chlorine, bromine, or iodine), hydroxyl groups, or alkyl/alkoxy groups containing up to four carbon atoms . The iodine atom at position 6 represents one such substitution pattern that creates distinct chemical and biological properties.
Physical and Chemical Properties
While specific physical data for 6-iodo-1,2,3,4-tetrahydroisoquinoline is limited in the available literature, comparisons with structurally related compounds provide insight into its likely properties. For reference, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, another member of this chemical family, has the following physical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁NO₂ |
Molecular Weight | 177.200 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 372.0±42.0 °C at 760 mmHg |
Melting Point | 358°C |
Flash Point | 178.8±27.9 °C |
The incorporation of an iodine atom in 6-iodo-1,2,3,4-tetrahydroisoquinoline would significantly alter these values, particularly increasing the molecular weight due to iodine's atomic mass (126.90 g/mol) . The presence of iodine would also likely increase the compound's lipophilicity and alter its electron distribution, potentially affecting its reactivity and intermolecular interactions.
Synthesis Methods and Approaches
General Synthetic Pathways
The synthesis of 6-iodo-1,2,3,4-tetrahydroisoquinoline typically involves either direct iodination of a tetrahydroisoquinoline scaffold or the construction of the tetrahydroisoquinoline ring system from appropriately iodinated precursors. Several synthetic approaches can be inferred from the methodologies used for related halogenated tetrahydroisoquinolines described in the literature.
Pictet-Spengler Cyclization Approach
A key reaction in the synthesis of tetrahydroisoquinoline derivatives is the Pictet-Spengler cyclization. This approach is evidenced by the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which proceeds through a multi-step process:
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Starting with 3-bromophenylacetonitrile
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Reduction using Raney nickel and hydrogen to obtain 3-bromophenethylamine
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Amidation with methyl chloroformate to form methyl 3-bromophenethylcarbamate
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Ring closure with 2-oxoacetic acid and concentrated sulfuric acid
A similar synthetic pathway could potentially be applied for 6-iodo-1,2,3,4-tetrahydroisoquinoline by substituting 3-iodophenylacetonitrile as the starting material instead of the bromo analog.
Historical Synthesis Reference
Analytical Characterization
Spectroscopic Identification
The identification and characterization of 6-iodo-1,2,3,4-tetrahydroisoquinoline would typically involve various spectroscopic techniques, similar to those used for related compounds. These techniques would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-visible (UV-Vis) spectroscopy
The presence of the iodine atom would create distinctive patterns in these spectra, particularly in the aromatic region of NMR spectra and in the fragmentation pattern observed in mass spectrometry.
Chromatographic Analysis
For purity assessment and separation of 6-iodo-1,2,3,4-tetrahydroisoquinoline from synthetic by-products or related compounds, various chromatographic methods would be employed:
Chromatographic Technique | Application |
---|---|
High-Performance Liquid Chromatography (HPLC) | Separation and quantification |
Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment |
Gas Chromatography (GC) | Analysis of volatile derivatives |
Flash Chromatography | Preparative purification |
These techniques would be essential for ensuring the purity of 6-iodo-1,2,3,4-tetrahydroisoquinoline for research and application purposes.
Applications in Chemical Synthesis
Synthetic Intermediate
6-Iodo-1,2,3,4-tetrahydroisoquinoline serves as a valuable synthetic intermediate in the preparation of more complex molecules. The iodine substituent provides a reactive site for various transformations, including:
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Cross-coupling reactions (Suzuki, Sonogashira, Heck)
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Metal-halogen exchange reactions
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Nucleophilic substitution reactions
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Radical-mediated transformations
Radiopharmaceutical Applications
Imaging Applications
Radioiodinated tetrahydroisoquinoline derivatives have shown promise in SPECT (Single Photon Emission Computed Tomography) imaging applications. For instance, research has demonstrated that a related compound, [¹²³I]8-iodo-L-TIC(OH), shows "high, rapid and long-lasting tumor uptake (>15% injected dose per gram, ID/g, at 15 min p.i.) associated with fast wash-out from non-target organs" . Similar properties might be expected for radioiodinated derivatives of 6-iodo-1,2,3,4-tetrahydroisoquinoline, potentially making them valuable for diagnostic imaging applications.
Comparative Radiochemical Data
The following table presents comparative radiochemical data for iodinated tetrahydroisoquinoline derivatives that provide insight into the potential radiopharmaceutical applications of 6-iodo-1,2,3,4-tetrahydroisoquinoline:
Compound | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Molar Activity (Am) | Enantiomeric Excess (e.e.) |
---|---|---|---|---|
[¹²⁵I]6-iodo-L-TIC(OH) | 51-78% | >98% | >1.5-2.9 GBq/μmol | >99% |
[¹²⁵I]8-iodo-L-TIC(OH) | 51-78% | >98% | >1.5-2.9 GBq/μmol | >99% |
[¹⁸F]fluoro-L-TIC(OH) derivatives | 19-28% d.c. | >98.9% | 20-107 GBq/μmol | >99% |
These data suggest that radioiodinated derivatives of 6-iodo-1,2,3,4-tetrahydroisoquinoline could potentially be prepared with similarly favorable radiochemical properties for use in nuclear medicine applications .
Structure-Activity Relationships
Comparison with Other Halogenated Derivatives
The following table compares key structural features of 6-iodo-1,2,3,4-tetrahydroisoquinoline with other halogenated tetrahydroisoquinoline derivatives:
Compound | Halogen Position | Additional Functional Groups | Key Characteristics |
---|---|---|---|
6-Iodo-1,2,3,4-tetrahydroisoquinoline | Position 6 | None | Basic tetrahydroisoquinoline scaffold with iodine |
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Position 6 | Carboxylic acid at position 1 | Contains additional carboxylic functionality |
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Position 6 | Hydroxyl at position 7, carboxylic acid at position 3 | Multiple functional groups modifying biological activity |
8-Iodo-L-TIC(OH) | Position 8 | Hydroxyl and carboxylic acid groups | Different iodine position affecting electronic distribution |
This comparison highlights the structural diversity within the halogenated tetrahydroisoquinoline family and the potential for fine-tuning biological properties through careful molecular design .
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